

# Comparative study of Dimethoate degradation by different microbial strains

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# Microbial Degradation of Dimethoate: A Comparative Analysis

A comprehensive review of the efficacy of various microbial strains in the biodegradation of the organophosphate pesticide **Dimethoate**, supported by experimental data and detailed methodologies.

The extensive use of **Dimethoate** in agriculture has led to significant environmental concerns due to its persistence and toxicity. Bioremediation using microbial strains presents a promising and eco-friendly approach to detoxify contaminated environments. This guide provides a comparative analysis of the **Dimethoate** degradation capabilities of several microbial strains, including Bacillus licheniformis, Pseudomonas aeruginosa, Pseudomonas kilonensis, Aspergillus niger, Aspergillus fumigatus, and Xanthomonas campestris pv. Translucens. The performance of these strains is evaluated based on their degradation efficiency under various experimental conditions.

## Comparative Performance of Microbial Strains in Dimethoate Degradation

The following table summarizes the quantitative data on **Dimethoate** degradation by different microbial strains, highlighting their degradation efficiency, the conditions under which these results were achieved, and the analytical methods used for quantification.



Microbi al Strain	Initial Dimetho ate Concent ration	Degrada tion Efficien cy (%)	Incubati on Time	Optimal pH	Optimal Temper ature (°C)	Analytic al Method	Referen ce
Bacillus lichenifor mis	Not Specified	100%	4 days	Not Specified	28	Spectrop hotometr y	[1]
Pseudom onas aerugino sa	Not Specified	96%	7 days	Not Specified	28	Spectrop hotometr y	[1]
Pseudom onas kilonensi s MB490	200 mg/L	90%	9 days	6.0 - 8.0	25 - 30	HPLC	[2]
Aspergill us niger	326.6 mg/L (initial)	Concentr ation decrease d to 217.8 mg/L	Not specified	Not Specified	Not Specified	Gas Chromat ography	[3]
Aspergill us fumigatu s	5 mg/L	91.2%	32 days	Not Specified	Not Specified	HPLC	[4]
Xanthom onas campestr is pv. Transluc ens	5 mg/L	97.8%	32 days	Not Specified	Not Specified	HPLC	[4]
Bacillus subtilis	80 μg/L	High eliminatio	7 days	7	30	HPLC	[5]



OQ3479 68		n rate					
Aeromon as hydrophil a	Not Specified	83%	7 days	Not Specified	28	Spectrop hotometr y	[1]
Proteus mirabilis	Not Specified	72%	7 days	Not Specified	28	Spectrop hotometr y	[1]
Bacillus pumilus	Not Specified	71%	7 days	Not Specified	28	Spectrop hotometr y	[1]

### **Experimental Protocols**

Detailed methodologies for the key experiments cited in this guide are provided below to ensure reproducibility and facilitate further research.

#### **Microbial Culture and Enrichment**

Isolation of **Dimethoate**-Degrading Microorganisms: Microbial strains capable of degrading **Dimethoate** are typically isolated from pesticide-contaminated soil or water samples. The enrichment culture technique is commonly employed.[6] This involves:

- Inoculating a soil or water sample into a minimal salt medium (MSM) containing **Dimethoate**as the sole carbon source.
- Incubating the culture under specific conditions (e.g., 30°C, 150 rpm) to allow for the proliferation of **Dimethoate**-tolerant strains.[6]
- Performing serial dilutions and plating on nutrient agar plates containing **Dimethoate** to isolate individual colonies.[6]
- Screening the isolated colonies for their ability to degrade **Dimethoate**, often identified by the formation of clear zones around the colonies.[6]



Culture Media: A commonly used medium for these studies is the Mineral Salt Medium (MSM), with a pH of 7.2. Its composition per 1000 mL of distilled water is as follows:

K<sub>2</sub>HPO<sub>4</sub>: 1.5 g

KH<sub>2</sub>PO<sub>4</sub>: 0.5 g

• (NH<sub>4</sub>)<sub>2</sub>SO<sub>4</sub>: 1.0 g

NaCl: 0.5 g

MgSO<sub>4</sub>: 0.2 g

• FeSO<sub>4</sub>: 0.02 g[4]

For fungal cultures, a modified Czapek liquid medium can be used, supplemented with glass powder and CaCl<sub>2</sub>.[3]

#### **Biodegradation Assay**

- Inoculation: A specific amount of the isolated microbial culture is inoculated into a defined volume of liquid medium (e.g., MSM or Nutrient Broth) containing a known initial concentration of **Dimethoate**.[7][8]
- Incubation: The cultures are incubated under controlled conditions of temperature, pH, and agitation (e.g., orbital shaker at 150 rpm).[6]
- Sampling: Aliquots of the culture are withdrawn at regular time intervals (e.g., every 24 or 48 hours) to monitor the degradation of **Dimethoate**.[9]
- Sample Preparation: The collected samples are typically centrifuged to separate the
  microbial biomass. The supernatant is then extracted with an organic solvent like acetonitrile
  or methylene chloride to isolate the residual **Dimethoate** and its metabolites.[1][9]

#### **Analytical Quantification of Dimethoate**

High-Performance Liquid Chromatography (HPLC): HPLC is a widely used and accurate method for quantifying **Dimethoate** residues. A typical HPLC protocol involves:



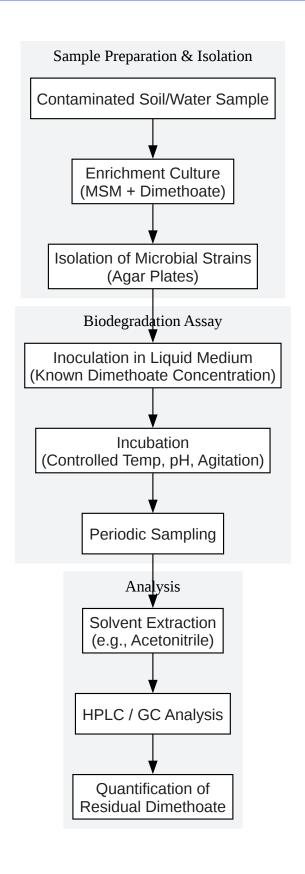
- Mobile Phase: A mixture of acetonitrile and water is commonly used as the mobile phase.
   The ratio can vary, for example, 60:40 (v/v).[4][10]
- Column: A C18 reversed-phase column is frequently employed for separation.[4][10]
- Flow Rate: The flow rate is generally maintained at 1.0 mL/min.[4][7]
- Detection: A UV detector set at a wavelength of 210 nm or 229 nm is used to detect and quantify Dimethoate.[4][11]
- Quantification: The concentration of **Dimethoate** is determined by comparing the peak area
  of the sample with that of a standard solution of known concentration.[3]

Gas Chromatography (GC): GC is another analytical technique used for the determination of **Dimethoate**. The setup typically includes a glass column packed with a stationary phase like 5% OV-17 on Chromosorb WDMCS. The operating temperatures for the injector, column, and detector are maintained at specific levels (e.g., 230°C, 220°C, and 250°C, respectively).[12]

#### Signaling Pathways and Experimental Workflows

To visualize the complex processes involved in **Dimethoate** degradation and the experimental procedures, the following diagrams have been generated using Graphviz.

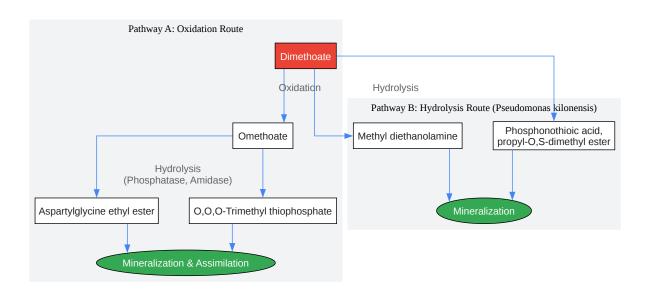




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Fig. 1: Experimental workflow for studying **Dimethoate** degradation.





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Fig. 2: Proposed microbial degradation pathways of **Dimethoate**.

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